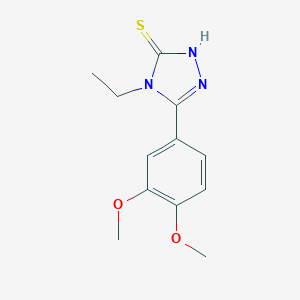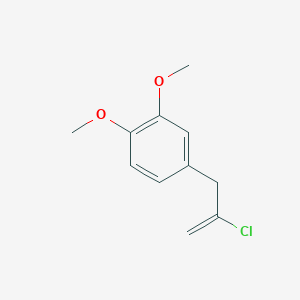
2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar chlorinated and methoxy-substituted propenes typically involves electrooxidative reactions or other specialized organic synthesis techniques. For example, Uneyama et al. (1983) described the electrooxidative double ene-type chlorination of related compounds, highlighting the specific conditions under which these types of reactions are optimized, such as the use of dichloromethane and water in the presence of acids (Uneyama et al., 1983).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene often involves X-ray crystallography and spectroscopic methods. For instance, Prabhu et al. (2011) detailed the non-planar molecular structure of a related compound, emphasizing the dihedral angles and intermolecular interactions that contribute to its stability (Prabhu et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of chloro and methoxy-substituted propenes includes their ability to undergo various organic reactions, forming complex molecular structures. Patel et al. (2013) explored the synthesis of a chloro chalcone derivative, a compound structurally related to this compound, and investigated its antimicrobial activity, demonstrating the wide range of potential applications of these compounds (Patel et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemical Reaction Mechanisms
The study of 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene in chemical reactions provides insight into its role in the synthesis and degradation of complex molecules. For instance, research on the acidolysis of lignin model compounds revealed the significance of the γ-hydroxymethyl group in the mechanism of C6-C2 and C6-C3 model compounds, highlighting the enol ether compound's detection during acidolysis and the impact of different acids and concentrations on reaction mechanisms. This suggests its potential in understanding and improving the processes of lignin degradation and the synthesis of bio-based chemicals (Yokoyama, 2015).
Environmental Impact and Remediation
Chlorophenols, chemically related to this compound, have been studied for their environmental impact, particularly as precursors to dioxins in municipal solid waste incineration. The understanding of chlorophenols' role in forming dioxins under various conditions can guide the development of strategies to minimize their formation and release into the environment, thus reducing the environmental and health risks associated with dioxin exposure (Peng et al., 2016).
Catalysis and Polymerization
The compound's structural characteristics make it a subject of interest in the study of catalysis and polymerization processes. Research on the dimerization of alkenes, for example, provides insights into how catalysts and reaction conditions can be optimized to synthesize higher alkenes, which are valuable intermediates in petrochemical and organic synthesis. Understanding the behavior of compounds like this compound in these processes can lead to more efficient and selective methods of producing important chemical compounds (Fel'dblyum & Obeshchalova, 1968).
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene, also known as 2-Chloro-3’,4’-dimethoxybenzil (CDMB), is human carboxylesterase-2 (hCE-2) . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in drug metabolism and detoxification .
Mode of Action
This compound acts as a specific inhibitor of hCE-2 . It interacts with the enzyme, preventing it from catalyzing its normal reactions. This interaction and the resulting changes in the enzyme’s activity can have significant effects on the metabolism of certain drugs and other substances .
Biochemical Pathways
The inhibition of hCE-2 by this compound can affect various biochemical pathways. As hCE-2 is involved in the metabolism of numerous drugs and endogenous compounds, its inhibition can lead to alterations in these metabolic pathways . The downstream effects of these alterations can vary widely, depending on the specific compounds involved .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context in which it is used. By inhibiting hCE-2, it can potentially alter the metabolism of various drugs and endogenous compounds, leading to changes in their pharmacological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to inhibit hCE-2 .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-chloroprop-2-enyl)-1,2-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYXZWOVQJKIGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=C)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548797 |
Source


|
| Record name | 4-(2-Chloroprop-2-en-1-yl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111860-79-8 |
Source


|
| Record name | 4-(2-Chloroprop-2-en-1-yl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

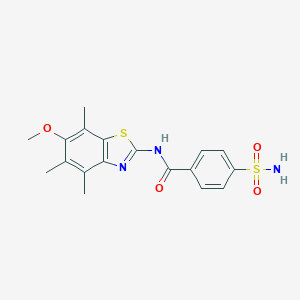
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

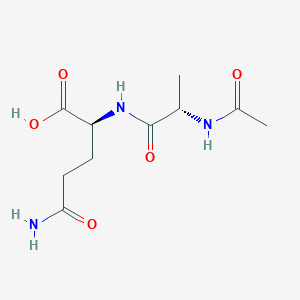

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)
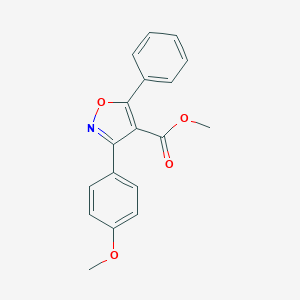
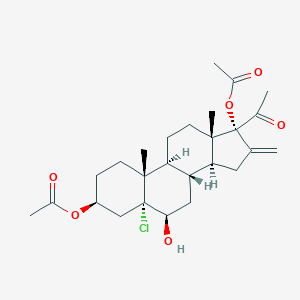
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)

